1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol
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Overview
Description
1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol is a heterocyclic compound that contains both pyrazole and piperidine moieties
Preparation Methods
The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol typically involves the reaction of pyrazole derivatives with piperidine derivatives under controlled conditions. One common method involves the alkylation of pyrazole with a suitable piperidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can provide additional binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol can be compared with other similar compounds, such as:
1-(2-(1H-imidazol-1-yl)ethyl)piperidin-4-ol: This compound contains an imidazole ring instead of a pyrazole ring, which can result in different binding properties and biological activities.
1-(2-(1H-pyrrol-1-yl)ethyl)piperidin-4-ol: The presence of a pyrrole ring can alter the compound’s reactivity and interactions with molecular targets.
1-(2-(1H-triazol-1-yl)ethyl)piperidin-4-ol: The triazole ring can provide additional stability and specificity in binding interactions.
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c14-10-2-6-12(7-3-10)8-9-13-5-1-4-11-13/h1,4-5,10,14H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQHSQKDRHEQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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